molecular formula C14H10BrClOS B2740977 1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one CAS No. 100874-02-0

1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one

Cat. No.: B2740977
CAS No.: 100874-02-0
M. Wt: 341.65
InChI Key: RRIRUUDKPGOCHF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, connected by a sulfanyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-chlorothiophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a thioether intermediate, which is subsequently oxidized to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one is unique due to the specific combination of bromine and chlorine atoms on the phenyl rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClOS/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIRUUDKPGOCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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